molecular formula C18H17ClN2O B11939530 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone CAS No. 853334-46-0

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone

Cat. No.: B11939530
CAS No.: 853334-46-0
M. Wt: 312.8 g/mol
InChI Key: RTYVVXSJAZLMCH-UHFFFAOYSA-N
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Description

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the chloro and mesitylmethyl groups in the structure of this compound may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically involves the reaction of 7-chloro-4(3H)-quinazolinone with mesitylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinazolinones with different functional groups.

Scientific Research Applications

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The chloro and mesitylmethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4(3H)-quinazolinone: Lacks the mesitylmethyl group but shares the chloro group and quinazolinone core.

    3-(Mesitylmethyl)-4(3H)-quinazolinone: Lacks the chloro group but contains the mesitylmethyl group and quinazolinone core.

    7-Chloro-3-methylquinazolinone: Contains a methyl group instead of the mesitylmethyl group.

Uniqueness

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone is unique due to the presence of both the chloro and mesitylmethyl groups, which may confer distinct chemical properties and biological activities compared to similar compounds. The combination of these groups can influence its reactivity, solubility, and potential therapeutic applications.

Biological Activity

7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃ClN₂O
  • Molecular Weight : 248.71 g/mol
  • CAS Number : 853334-46-0

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The structure-activity relationship (SAR) studies show that substituents on the quinazolinone core influence antibacterial effectiveness against various strains.

  • Antibacterial Effects :
    • A study evaluated the antibacterial activity of several quinazolinones, including derivatives similar to this compound, against gram-positive and gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, with some achieving minimal inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Case Study :
    • In vitro tests showed that certain analogs of quinazolinones had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the quinazolinone scaffold can enhance antibacterial potency .

Anticancer Activity

Quinazolinones have also been studied for their potential as anticancer agents.

  • Cytotoxic Effects :
    • Various studies have reported that this compound and its analogs exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The IC50 values for these compounds ranged from 3.35 to 5.59 µg/mL, indicating significant antiproliferative activity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. Inhibition of this enzyme leads to 'thymineless cell death', effectively reducing tumor growth .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/Effectiveness References
AntibacterialS. aureus, E. coli<10 µg/mL
AnticancerMCF-7, A549, SW-4803.35 - 5.59 µg/mL

Properties

CAS No.

853334-46-0

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

7-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-8-14(19)4-5-15(17)18(21)22/h4-8,10H,9H2,1-3H3

InChI Key

RTYVVXSJAZLMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

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